Lynronne-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

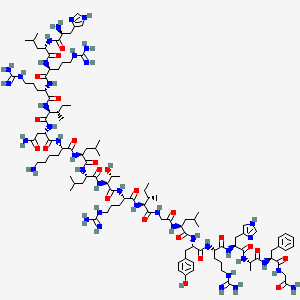

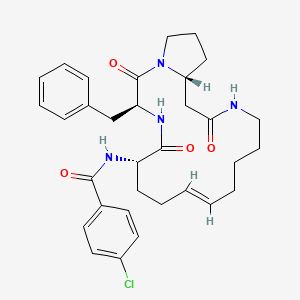

Lynronne-2 est un peptide antimicrobien identifié dans le microbiome du rumen. Il fait partie d'un groupe de peptides, notamment Lynronne-1 et Lynronne-3, qui présentent une activité antimicrobienne à large spectre contre divers agents pathogènes bactériens, y compris Staphylococcus aureus résistant à la méthicilline . Ces peptides sont des candidats prometteurs pour le développement de nouveaux agents antimicrobiens en raison de leur efficacité et de leur potentiel à lutter contre les bactéries résistantes aux antibiotiques .

Méthodes De Préparation

Lynronne-2, comme d'autres peptides antimicrobiens, peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode consiste à ajouter séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend des étapes de déprotection et de couplage, suivies d'un clivage de la résine et d'une purification. Les méthodes de production industrielle des peptides antimicrobiens font souvent appel à la technologie de l'ADN recombinant, où le peptide est exprimé dans des hôtes microbiens tels qu'Escherichia coli ou la levure, suivie d'une purification .

Analyse Des Réactions Chimiques

Lynronne-2 subit principalement des interactions avec les membranes bactériennes plutôt que des réactions chimiques traditionnelles telles que l'oxydation ou la réduction. Son mécanisme implique la liaison aux lipides membranaires bactériens, conduisant à une perméabilisation membranaire et à une fuite cytoplasmique . Cette action perturbe l'intégrité de la membrane cellulaire bactérienne, entraînant la mort cellulaire. Les réactifs et conditions courants utilisés dans les études sur this compound comprennent des vésicules lipidiques pour imiter les membranes bactériennes et diverses techniques biophysiques pour évaluer les interactions membranaires .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Médecine : Développer de nouveaux agents thérapeutiques pour traiter les infections causées par des bactéries résistantes aux antibiotiques.

Mécanisme d'action

This compound exerce ses effets antimicrobiens en ciblant les membranes bactériennes. Il se lie préférentiellement aux lipides anioniques de la membrane bactérienne, provoquant une perméabilisation membranaire et une fuite cytoplasmique . Cette action perturbe l'intégrité de la membrane cellulaire bactérienne, entraînant la mort cellulaire. La structure hélicoïdale amphipathique du peptide est essentielle pour sa capacité à interagir avec et à perturber les membranes bactériennes .

Applications De Recherche Scientifique

Lynronne-2 has several scientific research applications:

Mécanisme D'action

Lynronne-2 exerts its antimicrobial effects by targeting bacterial membranes. It binds preferentially to anionic lipids in the bacterial membrane, causing membrane permeabilization and cytoplasmic leakage . This action disrupts the bacterial cell membrane’s integrity, leading to cell death. The peptide’s amphipathic helical structure is crucial for its ability to interact with and disrupt bacterial membranes .

Comparaison Avec Des Composés Similaires

Lynronne-2 fait partie d'un groupe de peptides antimicrobiens, notamment Lynronne-1 et Lynronne-3, identifiés dans le microbiome du rumen . Ces peptides partagent des mécanismes d'action similaires mais diffèrent par leurs séquences d'acides aminés et leurs activités spécifiques contre diverses souches bactériennes . Comparé à d'autres peptides antimicrobiens, this compound a montré une efficacité unique contre Staphylococcus aureus résistant à la méthicilline et d'autres bactéries multirésistantes . Des composés similaires incluent d'autres peptides antimicrobiens tels que les magainines, les défensines et les cathélicidines, qui ciblent également les membranes bactériennes mais peuvent différer par leurs structures et leurs activités spécifiques .

Propriétés

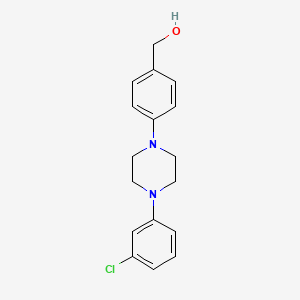

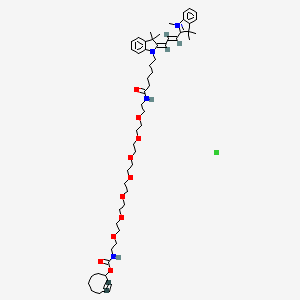

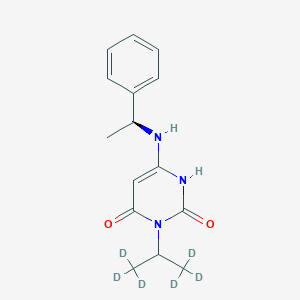

Formule moléculaire |

C111H185N39O23 |

|---|---|

Poids moléculaire |

2433.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C111H185N39O23/c1-15-61(11)87(105(171)131-54-86(155)135-76(42-57(3)4)99(165)145-81(47-66-33-35-69(152)36-34-66)102(168)139-73(30-23-39-127-109(118)119)95(161)146-82(49-68-52-125-56-133-68)98(164)134-63(13)90(156)141-80(92(158)130-53-85(115)154)46-65-26-18-17-19-27-65)148-97(163)75(32-25-41-129-111(122)123)140-107(173)89(64(14)151)150-104(170)79(45-60(9)10)144-101(167)78(44-59(7)8)143-94(160)71(28-20-21-37-112)137-103(169)83(50-84(114)153)147-106(172)88(62(12)16-2)149-96(162)74(31-24-40-128-110(120)121)136-93(159)72(29-22-38-126-108(116)117)138-100(166)77(43-58(5)6)142-91(157)70(113)48-67-51-124-55-132-67/h17-19,26-27,33-36,51-52,55-64,70-83,87-89,151-152H,15-16,20-25,28-32,37-50,53-54,112-113H2,1-14H3,(H2,114,153)(H2,115,154)(H,124,132)(H,125,133)(H,130,158)(H,131,171)(H,134,164)(H,135,155)(H,136,159)(H,137,169)(H,138,166)(H,139,168)(H,140,173)(H,141,156)(H,142,157)(H,143,160)(H,144,167)(H,145,165)(H,146,161)(H,147,172)(H,148,163)(H,149,162)(H,150,170)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t61-,62-,63-,64+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,88-,89-/m0/s1 |

Clé InChI |

FTMIQNOTEBBQKO-LHHMBZKYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC=N4)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC=N4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)

![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)